Estradiol Benzoate

pharmacokinetics intramuscular depot estrus synchronization

Estradiol benzoate is the go-to estrogen ester when protocol precision is non-negotiable. Its benzoate side-chain delivers the fastest time-to-peak (~2 days) and shortest duration of action (4–5 days) among clinically used estradiol esters, enabling tight control over follicular wave emergence and ovulation in FTAI protocols. An oil-based depot ensures predictable release kinetics, while the compound’s well-characterized ERα binding profile (IC50 22–28 nM) makes it an essential reference standard for structure-activity relationship studies. Specify ≥98% purity (HPLC), melting point 191–196°C, and full analytical documentation to guarantee batch-to-batch reproducibility in reproductive management or research settings.

Molecular Formula C25H28O3
Molecular Weight 376.5 g/mol
CAS No. 50-50-0
Cat. No. B1671309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Benzoate
CAS50-50-0
Synonyms17beta-estradiol-3-benzoate
Eston-B
estradiol 3-benzoate
estradiol benzoate
oestradiol 3-benzoate
Molecular FormulaC25H28O3
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
InChIKeyUYIFTLBWAOGQBI-BZDYCCQFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Benzoate CAS 50-50-0: Estrogen Ester Pharmacology and Procurement Guide for Research and Veterinary Applications


Estradiol benzoate (CAS 50-50-0) is a synthetic estrogen ester and prodrug of 17β-estradiol, classified pharmacologically as an estrogen receptor agonist within the estrane steroid family [1]. Esterification with a benzoate moiety at the C-3 position confers increased lipophilicity, which modifies the compound's release kinetics following intramuscular or subcutaneous administration and enables depot formation in oil-based formulations [2]. The compound undergoes cleavage via endogenous esterases in the liver, blood, and peripheral tissues to liberate bioactive 17β-estradiol [3]. Estradiol benzoate is approved for veterinary use in reproductive management protocols across bovine, bubaline, equine, and porcine species, and is also utilized in research settings as a tool for studying estrogen receptor-mediated signaling pathways .

Estradiol Benzoate vs. Valerate and Cypionate: Why Ester Selection Determines Pharmacokinetic Outcome


Estradiol esters are not pharmacokinetically interchangeable despite sharing the same active moiety (17β-estradiol). The ester side-chain dictates critical parameters including release rate from the intramuscular depot, time to peak plasma concentration, duration of elevated estrogen levels, and peak concentration magnitude [1]. Substituting estradiol benzoate with estradiol valerate or estradiol cypionate without protocol adjustment alters the temporal profile of estrogen exposure, which can affect both experimental reproducibility and clinical outcomes—particularly in time-sensitive applications such as fixed-time artificial insemination (FTAI) protocols and estrus synchronization where precise control over the onset and duration of estrogenic stimulation is required [2]. The following evidence quantifies these differential properties.

Quantitative Differentiation Evidence: Estradiol Benzoate Pharmacokinetic and Pharmacodynamic Comparator Data


Duration of Elevated Estrogen: Benzoate Provides Shortest Exposure Window Among Injectable Estradiol Esters

In a direct head-to-head clinical pharmacokinetic comparison following a single 5.0 mg intramuscular dose in arachis oil, estradiol benzoate exhibited the shortest duration of elevated plasma estrogen levels (4-5 days), compared with estradiol valerate (7-8 days) and estradiol cypionate (approximately 11 days) [1]. This shorter duration window renders estradiol benzoate suitable for protocols requiring rapid onset and clearance of estrogenic stimulation, whereas the longer-acting esters are preferentially selected when sustained exposure is desired.

pharmacokinetics intramuscular depot estrus synchronization

Time to Peak Plasma Concentration: Benzoate and Valerate Reach Maximum Levels in Approximately 2 Days vs. 4 Days for Cypionate

The time required to achieve peak plasma estradiol and estrone concentrations following intramuscular injection differs substantially among estradiol esters. In a direct comparative clinical trial, peak plasma levels were attained in approximately 2 days for both estradiol benzoate and estradiol valerate, whereas estradiol cypionate required approximately 4 days to reach peak concentrations [1]. Additionally, one hour post-injection, the average percentage increases in plasma estradiol and estrone were significantly higher in the benzoate and valerate groups compared with cypionate recipients [1].

pharmacokinetics peak plasma concentration drug absorption

Estrus Response Rate in CIDR-Based Synchronization: Benzoate Demonstrates Comparable Efficacy to Cypionate

In a controlled field study involving 227 Bos indicus females (cows and heifers) undergoing CIDR-based estrus synchronization, estradiol benzoate (0.5 mg administered 24 hours post-CIDR removal) produced an estrus response rate of 79%, compared with 72% for estradiol cypionate (0.5 mg) and 35% for saline control [1]. Both estradiol ester treatments significantly outperformed control (p < 0.05), and no statistically significant difference was observed between benzoate and cypionate groups [1]. Pregnancy rates and the interval from CIDR removal to estrus also did not differ significantly between the two esters [1].

veterinary reproduction estrus synchronization fixed-time AI

Receptor Binding Affinity: Estradiol Benzoate Exhibits 6-10 Fold Lower ERα Affinity than Parent Estradiol

Estradiol benzoate binds to human and murine estrogen receptor α (ERα), as well as chicken ER, with IC50 values ranging from 22-28 nM [1]. This represents a 6-10 fold reduction in binding affinity compared to unconjugated 17β-estradiol [1]. The reduced affinity of the intact ester is a direct consequence of esterification at the C-3 position, which temporarily masks a key hydroxyl group required for high-affinity receptor interaction until enzymatic cleavage occurs in vivo. This prodrug design feature is shared across estradiol esters; however, the differential release kinetics of the benzoate ester (rather than its intrinsic binding affinity) determines its distinct pharmacological profile.

receptor binding estrogen receptor alpha prodrug pharmacology

Physicochemical Identity: Melting Point Range of 191-196°C and Optical Rotation +58° to +63° for Quality Verification

According to the Chinese Pharmacopoeia (2000 Edition), authentic estradiol benzoate exhibits a melting point range of 191-196°C and a specific optical rotation [α]D²⁰ of +58° to +63° (c=1, dioxane) [1]. These values are corroborated by commercial supplier specifications (TCI: melting point 193.0-197.0°C, [α]²⁰/D +58.0 to +63.0°) [2]. The compound is insoluble in water, slightly soluble in ethanol and vegetable oils, and more soluble in acetone and dioxane [1]. These well-defined physicochemical parameters enable unambiguous identity confirmation and purity assessment, which is essential for procurement from alternative suppliers or when verifying compound integrity in research settings. In contrast, other estradiol esters (e.g., valerate, cypionate) possess distinct melting point ranges and solubility profiles due to their different ester moieties.

quality control analytical chemistry pharmacopoeial standards

Ovarian and Uterine Hemodynamic Enhancement: 10 mg IM Estradiol Benzoate Increases Blood Flow Parameters in Postpartum Buffaloes

A 2023 study in postpartum dairy buffaloes demonstrated that a single 10 mg intramuscular dose of estradiol benzoate significantly increased ovarian artery and middle uterine artery cross-sectional diameters within 24 hours post-administration, with effects persisting through day 9 [1]. Resistance index (RI) and pulsatility index (PI) values within these arteries were significantly lower (p < 0.05) at 24 hours post-treatment, indicating reduced vascular resistance and enhanced blood perfusion [1]. Both blood flow rate (BFR) and blood flow volume (BFV) in the ovarian and uterine arteries increased significantly from 24 to 72 hours following EB administration [1]. This study provides direct, organ-specific hemodynamic evidence for estradiol benzoate's vasodilatory and perfusion-enhancing effects in the reproductive tract, which mechanistically supports its use in anestrus correction and postpartum reproductive recovery protocols.

veterinary reproduction Doppler ultrasonography postpartum anestrus

Validated Application Scenarios for Estradiol Benzoate Based on Quantitative Evidence


Fixed-Time Artificial Insemination (FTAI) Protocols in Bovine and Bubaline Species

Estradiol benzoate is optimally deployed in FTAI protocols where precise temporal control over follicular wave emergence and ovulation is required. The compound's 4-5 day duration of elevated estrogen levels following intramuscular injection [1] provides sufficient estrogenic stimulation to induce the preovulatory LH surge and ovulation without prolonged exposure that could interfere with subsequent luteal function. Clinical data from Bos indicus synchronization protocols confirm a 79% estrus response rate with 0.5 mg estradiol benzoate administered 24 hours post-CIDR removal, statistically equivalent to estradiol cypionate (72%) and significantly superior to control (35%) [2]. The rapid attainment of peak plasma concentrations (approximately 2 days) [1] aligns with standard FTAI protocol timing, where ovulation is expected within 30-48 hours post-treatment. Procurement for this application should prioritize oil-based injectable formulations (e.g., 1.0-2.0 mg/mL concentrations) that enable accurate low-volume dosing in reproductive management settings.

Postpartum Anestrus Correction and Reproductive Tract Involution

For postpartum anestrus in dairy animals, estradiol benzoate provides both estrus induction and direct hemodynamic enhancement of reproductive tract perfusion. A 10 mg intramuscular dose in postpartum buffaloes produced significant increases in ovarian and uterine artery blood flow within 24-72 hours, coupled with reduced vascular resistance indices (RI and PI) that persisted for up to 9 days post-treatment [3]. These hemodynamic effects support uterine involution and restoration of ovarian cyclicity following parturition. The shorter 4-5 day duration of action [1] is advantageous in this context, as it provides targeted estrogenic support during the critical early postpartum window without interfering with the subsequent return to endogenous cyclicity. Procurement for this indication should specify estradiol benzoate of veterinary grade with documented purity meeting pharmacopoeial standards (97.0-103.0% assay by HPLC) [4] to ensure consistent biological activity in field conditions.

Comparative Pharmacology Research on Estrogen Ester Release Kinetics

Estradiol benzoate serves as a critical comparator compound in studies investigating the structure-activity relationships of estrogen esters. Its distinct pharmacokinetic profile—characterized by the shortest duration of action (4-5 days) among clinically used injectable estradiol esters, fastest time-to-peak (approximately 2 days), and higher peak plasma levels relative to estradiol cypionate [1]—makes it an essential reference standard for experiments designed to correlate ester side-chain structure with in vivo release kinetics. The compound's well-characterized receptor binding profile (IC50 = 22-28 nM for ERα, representing 6-10 fold lower affinity than 17β-estradiol) [5] provides a benchmark for assessing prodrug activation efficiency. For research procurement, suppliers offering analytical documentation including NMR confirmation, GC purity ≥97.0%, and certified melting point (191-196°C) [4] should be prioritized to ensure batch-to-batch reproducibility in kinetic studies.

Quality Control Reference Standard for Estradiol Benzoate Formulation Analysis

The well-defined physicochemical parameters of estradiol benzoate enable its use as a reference standard in analytical method development and quality control testing of estradiol benzoate-containing pharmaceutical and veterinary formulations. Pharmacopoeial specifications include a melting point of 191-196°C, specific optical rotation [α]D²⁰ of +58° to +63° (c=1, dioxane), and an absorption coefficient (E1% 1cm) of 490-520 at 230 nm in ethanol [4]. These parameters distinguish estradiol benzoate from other estradiol esters, which exhibit distinct melting ranges (e.g., valerate ~144-148°C; cypionate ~149-153°C). HPLC methods for identity and assay determination using C18 columns with methanol-water (80:20) mobile phase and UV detection at 230 nm are pharmacopoeially established [4]. Procurement of analytical reference-grade material with full certificates of analysis is essential for compliance with regulatory method validation requirements and for establishing in-house quality control protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.